molecular formula C13H17NO4 B12854026 Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate CAS No. 4270-39-7

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate

Cat. No.: B12854026
CAS No.: 4270-39-7
M. Wt: 251.28 g/mol
InChI Key: VNENVACTPGMCMN-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate is a chemical compound with the molecular formula C13H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features an ethoxy group attached to a phenyl ring, which is further connected to an amino group and an oxopropanoate moiety.

Preparation Methods

The synthesis of Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-ethoxyaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:

  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-amino-3-(4-nitrophenyl)propanoate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct reactivity and applications.

Properties

CAS No.

4270-39-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 3-(4-ethoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

VNENVACTPGMCMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)OCC

Origin of Product

United States

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